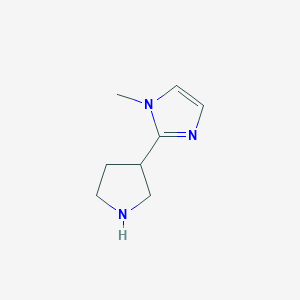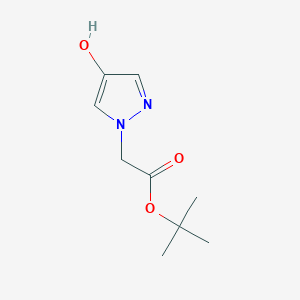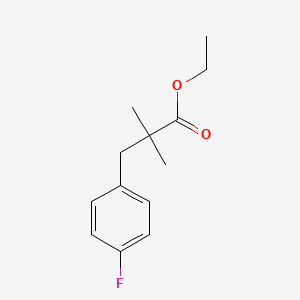
Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
Descripción general
Descripción
Ethyl 3-(4-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H13FO2 . It’s a derivative of propanoic acid, where one of the hydrogen atoms on the central carbon is replaced by a 4-fluorophenyl group, and the hydroxyl group is replaced by an ethoxy group .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-fluorophenyl)propanoate consists of a propanoate backbone with a 4-fluorophenyl group attached . The exact structure would need to be determined through techniques such as NMR or X-ray crystallography.Aplicaciones Científicas De Investigación
1. Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
- Summary of Application : This compound is used in the synthesis of new terphenyl derivatives and oxidative aromatization of α,β-unsaturated cyclohexenone to the corresponding phenol derivative .
- Methods of Application : The synthesis involves the condensation of ethylacetoacetate with 4,4’-difluoro chalcone followed by the aromatization using chloramine-T in acetic acid .
- Results or Outcomes : The synthesized compound is well characterized by IR, NMR, LCMS and elemental analysis .
2. 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid
- Summary of Application : This compound is a potent triple-acting PPARα, -γ, and -δ agonist .
- Methods of Application : The synthetic route involves the synthesis of oxazole rings as the key step, starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone .
- Results or Outcomes : The compound possesses a potent triple-acting PPARα, -γ, and -δ agonist profile with an EC 50 of 0.029, 0.013, and 0.029 µM, respectively .
3. Indole Derivatives
- Summary of Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The synthesis of indole derivatives involves various methods, depending on the specific derivative being synthesized .
- Results or Outcomes : Indole derivatives have shown diverse biological activities and have potential to be explored for newer therapeutic possibilities .
4. Ethyl (4-fluorobenzoyl)acetate
- Summary of Application : This compound is used as a precursor in various reactions, including condensation reactions with diamines for the synthesis of benzimidazoles and perimidines, which may have potential use as antimalarial treatments .
- Methods of Application : The synthetic route involves various steps, starting from commercially available ethyl (4-fluorobenzoyl)acetate .
- Results or Outcomes : The synthesized compounds have shown potential in various biological applications .
5. (E)-3-(2,6-difluorophenyl)prop-2-enoate
- Summary of Application : This compound is used in the synthesis of new organic compounds with potential applications in various fields .
- Methods of Application : The synthesis involves various methods, depending on the specific derivative being synthesized .
- Results or Outcomes : The synthesized compound is well characterized by various techniques .
6. Ethyl (4-fluorobenzoyl)acetate
- Summary of Application : This compound is used as a precursor in various reactions, including condensation reactions with diamines for the synthesis of benzimidazoles and perimidines, which may have potential use as antimalarial treatments .
- Methods of Application : The synthetic route involves various steps, starting from commercially available ethyl (4-fluorobenzoyl)acetate .
- Results or Outcomes : The synthesized compounds have shown potential in various biological applications .
Propiedades
IUPAC Name |
ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-4-16-12(15)13(2,3)9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYWOHWSAOGQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473586.png)
![[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid](/img/structure/B1473587.png)
amine](/img/structure/B1473589.png)
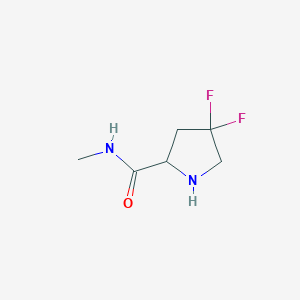
![1-Oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B1473594.png)
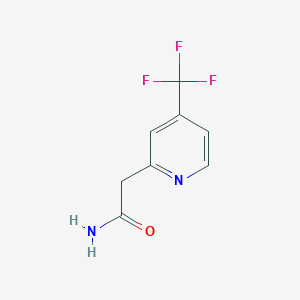
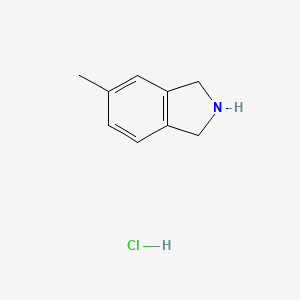
![2-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1473597.png)
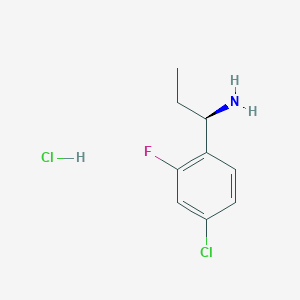
![2-[[(R)-3-Methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1473601.png)
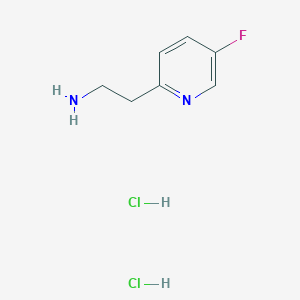
![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
